molecular formula C8H14N4O B7762289 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B7762289
M. Wt: 182.22 g/mol
InChI Key: OQMUWCHCPBAXIF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable aldehyde or ketone, followed by the addition of hydroxylamine to form the hydroxypropanimidamide moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and purification techniques plays a crucial role in the industrial synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biological transformation agent and enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its ability to inhibit certain enzymes makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide stands out due to its unique hydroxypropanimidamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-5-7(2)12(10-6)4-3-8(9)11-13/h5,13H,3-4H2,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMUWCHCPBAXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=NO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265314-19-0
Record name N-Hydroxy-3,5-dimethyl-1H-pyrazole-1-propanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265314-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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